molecular formula C14H10ClN3S B11201478 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B11201478
M. Wt: 287.8 g/mol
InChI Key: GDEUKUJBILDNDV-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorophenylthiazole. This intermediate is then reacted with 2-aminopyridine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.

    N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-yl]acetamide: Similar structure with an acetamide group.

Uniqueness

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C14H10ClN3S

Molecular Weight

287.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H10ClN3S/c15-11-6-2-1-5-10(11)12-9-19-14(17-12)18-13-7-3-4-8-16-13/h1-9H,(H,16,17,18)

InChI Key

GDEUKUJBILDNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC=CC=N3)Cl

Origin of Product

United States

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